Yuankanin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Yuankanin is a naturally occurring C-glycosyl flavone, a type of flavonoid found in various plants, including Eucommia ulmoides []. It has been the subject of some scientific research due to its potential health benefits. Here's a closer look at its scientific applications:

Antioxidant Properties

Yuankanin exhibits antioxidant properties, which means it can help protect cells from damage caused by free radicals []. Free radicals are unstable molecules that can contribute to the development of various chronic diseases. Studies have shown that Yuankanin can scavenge free radicals and prevent oxidative stress in cells [, ].

Anti-inflammatory Effects

Yuankanin may also possess anti-inflammatory properties. Research suggests that it can suppress the production of inflammatory mediators, such as cytokines, which play a role in inflammatory diseases like arthritis [].

Other Potential Applications

Some studies have investigated the potential of Yuankanin for other health applications, including:

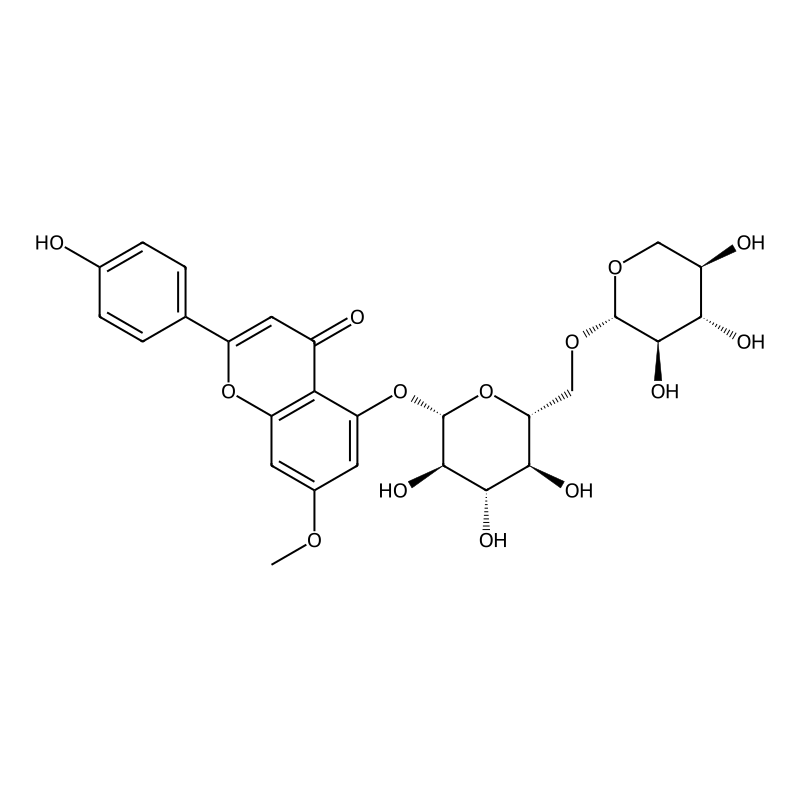

Yuankanin is a complex organic compound with the molecular formula C27H30O14, characterized by its unique structure and biological properties. It belongs to a class of flavonoids known as flavonol glycosides, which are commonly found in various plant species. Yuankanin is particularly notable for its presence in the leaves of Gnidia involucrata, a plant traditionally used for its medicinal properties. The compound exhibits a significant degree of structural complexity, which contributes to its diverse biological activities.

- Hydrolysis: Breaking down into simpler sugars and aglycone forms.

- Oxidation: Formation of phenolic compounds that can further react with other substances.

- Esterification: Reacting with acids to form esters, enhancing its solubility and bioavailability.

These reactions are crucial for understanding how yuankanin can be modified to enhance its therapeutic effects or to study its mechanisms of action in biological systems.

Yuankanin exhibits a range of biological activities, primarily attributed to its antioxidant properties. Key findings include:

- Antioxidant Activity: Yuankanin has demonstrated significant free radical scavenging abilities, which may help protect cells from oxidative stress .

- Antimicrobial Effects: Extracts containing yuankanin have shown inhibitory effects against various bacterial strains, indicating potential use in treating infections .

- Enzyme Inhibition: Studies have reported that yuankanin can inhibit enzymes linked to metabolic disorders, such as α-glucosidase and xanthine oxidase .

The synthesis of yuankanin can be achieved through several methods:

- Natural Extraction: The primary method involves extracting the compound from plant materials, particularly from the leaves of Gnidia involucrata using solvents like methanol or ethanol.

- Chemical Synthesis: Laboratory synthesis can be performed using flavonoid precursors through multi-step organic reactions that include glycosylation processes.

- Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce yuankanin in a controlled environment.

These methods allow for the efficient production and study of yuankanin for various applications.

Yuankanin has several promising applications:

- Pharmaceuticals: Due to its antioxidant and antimicrobial properties, yuankanin is being explored for inclusion in formulations aimed at treating oxidative stress-related diseases and infections.

- Nutraceuticals: As a natural antioxidant, it may be incorporated into dietary supplements aimed at improving health and preventing diseases.

- Cosmetics: Its antioxidant properties make it a candidate for use in skincare products to combat aging and skin damage caused by free radicals.

Yuankanin shares structural similarities with several other flavonoids and glycosides. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Puerarin | C27H30O14 | Antioxidant; found in Pueraria lobata |

| Kaempferol | C15H10O7 | Antioxidant; widely distributed in plants |

| Quercetin | C15H10O7 | Anti-inflammatory; common flavonoid |

| Robinetin | C15H10O7 | Antioxidant; similar structure |

Uniqueness of Yuankanin

Yuankanin is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups that enhance its solubility and bioactivity compared to other flavonoids. Its specific occurrence in Gnidia involucrata also highlights its potential as a marker compound for this species, distinguishing it from other similar compounds that may not exhibit the same range of biological activities or structural characteristics.

Yuankanin (Chemical Abstract Service number 77099-20-8) represents a significant flavonoid glycoside with the molecular formula C₂₇H₃₀O₁₄ and molecular weight of 578.5 grams per mole [1] [2]. This compound is chemically characterized as a genkwanin-5-bioside, where the sugar moiety consists of xylose and glucose units attached to the genkwanin aglycone through glycosidic bonds [3] [4]. The compound has been identified in multiple plant species within the Thymelaeaceae family, including Daphne feddei, Daphne gnidium, and Gnidia involucrata, as well as in thyme leaves (Thymus species) [1] [5] [6].

Biosynthetic Pathways in Daphne Species

The biosynthesis of yuankanin in Daphne species involves a complex network of enzymatic pathways that converge to produce this specialized flavonoid glycoside. The primary biosynthetic route begins with the phenylpropanoid pathway, where phenylalanine serves as the initial precursor molecule [7] [8]. Phenylalanine ammonia lyase catalyzes the deamination of phenylalanine to produce cinnamic acid, which is subsequently hydroxylated by cinnamate 4-hydroxylase to form para-coumaric acid [9].

The flavonoid biosynthetic machinery in Daphne species demonstrates remarkable complexity and specificity. Chalcone synthase, a key type III polyketide synthase, condenses one molecule of 4-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to form the initial chalcone intermediate [7] [10]. This chalcone undergoes stereospecific isomerization by chalcone isomerase to produce the corresponding flavanone, which serves as the central precursor for various flavonoid subclasses [11].

The formation of the genkwanin aglycone backbone requires the action of flavone synthase, which introduces a double bond between carbon-2 and carbon-3 of the flavanone structure [12]. Subsequently, specific O-methyltransferases catalyze the regioselective methylation at the 7-position of the aromatic ring, producing genkwanin [12] [13]. The final glycosylation steps involve UDP-sugar glycosyltransferases that sequentially attach glucose and xylose residues to the 5-position hydroxyl group, ultimately yielding yuankanin [3] [14].

Research on Daphne feddei has revealed the presence of multiple daphnane-type diterpenes alongside flavonoid compounds, suggesting the operation of parallel biosynthetic pathways within these plants [15] [16]. The coexistence of these diverse secondary metabolites indicates sophisticated regulatory mechanisms that coordinate the expression of multiple biosynthetic gene clusters [7] [10].

Co-occurring Metabolites in Gnidia Involucrata

Gnidia involucrata represents a particularly rich source of structurally diverse secondary metabolites that co-occur with yuankanin. Comprehensive phytochemical investigations have identified numerous benzophenone glycosides, including 2,3,4',5,6-pentahydroxybenzophenone-4-C-glucoside and 2,4',6-trihydroxy-4-methoxybenzophenone-2-O-glucoside [17] [18] [19]. These benzophenone derivatives share biosynthetic origins with flavonoids through the phenylpropanoid pathway but diverge at specific branch points to form distinct structural frameworks [20].

The aerial parts of Gnidia involucrata contain significant concentrations of flavonoid glycosides, including kaempferol-3-O-glucoside and mangiferin [17] [19]. Mangiferin, a C-glycosyl xanthone, demonstrates the metabolic versatility of this plant species in producing complex polyphenolic structures [21]. The presence of manniflavanone, a biflavonoid compound, indicates the operation of oxidative coupling reactions that link two flavonoid units through carbon-carbon or carbon-oxygen bonds [17] [22].

C-glycosyl flavones constitute another major class of co-occurring metabolites in Gnidia involucrata. Vitexin, isovitexin, and isoorientin have been identified through liquid chromatography-mass spectrometry analysis of crude extracts [17] [19]. These compounds differ from O-glycosides in their resistance to acid hydrolysis due to the direct carbon-carbon bond between the sugar and aglycone moieties [19].

Recent investigations have also identified phenylpropanoid derivatives, including tetratriacontanyl caffeate, which represents the first isolation of this compound class from the Thymelaeaceae family [23] [24]. The co-occurrence of phorbol esters, specifically 12-O-dodeca-2,4-dienoylphorbol-13-acetate, indicates the presence of additional specialized metabolic pathways that contribute to the chemical diversity of this species [23].

Ecological Roles in Plant Defense Mechanisms

Yuankanin and its co-occurring metabolites serve multiple ecological functions in plant defense mechanisms, operating through both constitutive and induced resistance strategies. The flavonoid structure of yuankanin confers significant antioxidant properties through multiple mechanisms, including reactive oxygen species scavenging, metal ion chelation, and modulation of enzymatic antioxidant systems [25] [26] [27].

The antioxidant activity of yuankanin is primarily attributed to the phenolic hydroxyl groups present in its structure, which can donate hydrogen atoms to neutralize free radicals [28] [29]. The presence of both glucose and xylose residues enhances the water solubility of the compound, facilitating its transport to sites of oxidative stress within plant tissues [30] [11]. This enhanced bioavailability allows yuankanin to function effectively as a cellular protectant against environmental stresses [27].

Antimicrobial defense represents another crucial ecological function of yuankanin in plant protection. The genkwanin aglycone component demonstrates significant antibacterial and antifungal activities through multiple mechanisms [31] [13]. These include disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis [25] [32]. The glycosidic modifications can modulate these antimicrobial effects, potentially serving as a form of metabolic regulation that activates defense compounds upon tissue damage [33].

Herbivore deterrence constitutes a third major ecological role of yuankanin in plant defense systems. Flavonoid compounds often impart bitter or astringent tastes that reduce palatability to herbivorous insects and mammals [34] [35]. The compound may also interfere with herbivore digestive processes through the inhibition of digestive enzymes or the formation of indigestible complexes with dietary proteins [25] [36].

The ecological significance of yuankanin extends beyond direct defense to include roles in stress signaling and metabolic regulation. Flavonoids can modulate auxin transport pathways, thereby influencing plant developmental responses to environmental stimuli [25] [11]. This regulatory function allows plants to coordinate growth and defense responses in an environmentally appropriate manner [34] [37].

Recent research has demonstrated that flavonoid compounds can serve as molecular signals in plant-microbe interactions, particularly in the rhizosphere environment [38] [39]. While the specific signaling roles of yuankanin remain to be fully elucidated, its structural similarity to known signaling flavonoids suggests potential functions in mediating beneficial microbial associations [40] [41].

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Ayers S, Zink DL, Mohn K, Powell JS, Brown CM, Murphy T, Brand R, Pretorius S, Stevenson D, Thompson D, Singh SB. Flavones from Struthiola argentea with anthelmintic activity in vitro. Phytochemistry. 2008 Jan;69(2):541-5. Epub 2007 Oct 17. PubMed PMID: 17923139.

3: Ferrari J, Terreaux C, Sahpaz S, Msonthi JD, Wolfender JL, Hostettmann K. Benzophenone glycosides from Gnidia involucrata. Phytochemistry. 2000 Aug;54(8):883-9. PubMed PMID: 11014283.